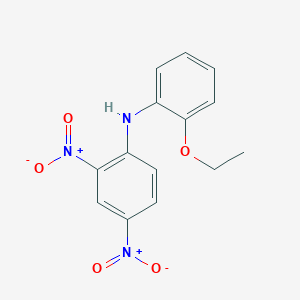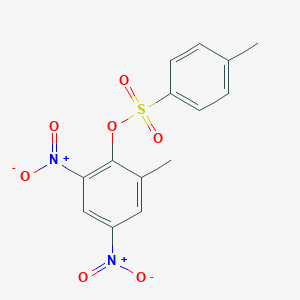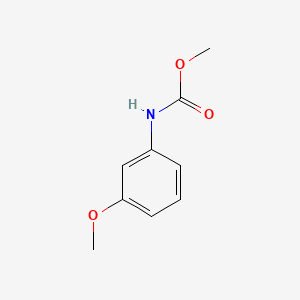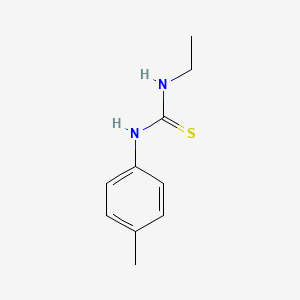
Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C8H12O4 It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate can be synthesized through the alkylation of 5-substituted ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylates with alkyl halides in the presence of sodium ethoxide . The reaction typically involves the following steps:
Alkylation: The starting material, ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate, is treated with an alkyl halide in the presence of sodium ethoxide to form the corresponding 3-alkyl derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Alkylation: As mentioned earlier, alkylation with alkyl halides in the presence of sodium ethoxide.
Hydrazine Hydrate Reaction: The compound can react with hydrazine hydrate to form 4-hydroxypentanoic acid hydrazides.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base in alkylation reactions.
Hydrazine Hydrate: Used for the formation of hydrazides.
Aqueous Alkali: Used for intramolecular cyclization reactions.
Major Products
3-Alkyl Derivatives: Formed from alkylation reactions.
Hydrazides: Formed from reactions with hydrazine hydrate.
1,2,4-Triazole-3-thiol Derivatives: Formed from cyclization reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Some derivatives of this compound exhibit antitumor activity and are used in the development of potential anticancer agents.
Biological Studies: The compound and its derivatives are studied for their biological properties, including their effects on different cell lines and microorganisms.
Wirkmechanismus
The mechanism of action of ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives exhibit antitumor activity by inhibiting the growth of cancer cells through various mechanisms, such as inducing apoptosis or inhibiting cell proliferation . The exact molecular targets and pathways involved depend on the specific structure of the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-oxotetrahydrofuran-3-carboxylate: A similar compound with a methyl group instead of an ethyl group.
Ethyl 2-oxotetrahydrofuran-3-carboxylate: Another similar compound with a different substitution pattern on the tetrahydrofuran ring.
Uniqueness
Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown promising biological activities, making it a valuable compound for further research and development in medicinal chemistry and other fields .
Eigenschaften
CAS-Nummer |
5161-99-9 |
|---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
ethyl 3-methyl-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-3-11-6(9)8(2)4-5-12-7(8)10/h3-5H2,1-2H3 |
InChI-Schlüssel |
ULLFIHABLDWXKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCOC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-2-(4-chlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11963392.png)




![5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963415.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11963418.png)
![N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11963432.png)
![3-[5-(3-Nitrophenyl)furan-2-yl]propanoic acid](/img/structure/B11963434.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11963441.png)

![Dimethyl 2-iododibenzo[b,d]furan-4,6-dicarboxylate](/img/structure/B11963446.png)
